3-phosphonato-D-glycerate(3-)

描述

Significance in Core Metabolic Networks

The importance of 3-phosphonato-D-glycerate(3-) lies in its dual participation in two of the most fundamental pathways in biology: glycolysis and the Calvin cycle. fiveable.me In glycolysis, it is an intermediate in the conversion of glucose to pyruvate (B1213749), a process that generates ATP, the primary energy currency of the cell. fiveable.me In the realm of photosynthesis, it is one of the first stable products of carbon fixation, serving as a direct link between the capture of atmospheric carbon dioxide and the synthesis of sugars. fiveable.mefiveable.me This dual functionality underscores its essential role in both energy production and the creation of organic matter. fiveable.me

Biochemical Context of 3-phosphonato-D-glycerate(3-)

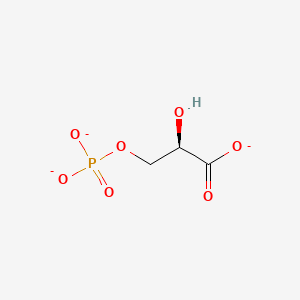

3-phosphonato-D-glycerate(3-) is an organophosphate oxoanion. nih.govebi.ac.uk It is the conjugate base of 3-phospho-D-glyceric acid, formed by the deprotonation of its carboxy and phosphate (B84403) hydroxyl groups. nih.govyeastgenome.org This ionization state is the predominant form within the cellular environment. nih.govebi.ac.ukyeastgenome.org Its strategic position in metabolic pathways allows it to act not only as a transient intermediate but also as a precursor for the synthesis of other vital molecules, including certain amino acids. fiveable.mewikipedia.org

Chemical and Physical Properties

The identity and characteristics of 3-phosphonato-D-glycerate(3-) are defined by its specific chemical and physical properties.

| Identifier | Value |

| IUPAC Name | (2R)-2-hydroxy-3-phosphonatooxypropanoate nih.gov |

| Synonyms | 3-P-D-glycerate, D-glycerate-3-P, (2R)-3-phosphoglycerate nih.govebi.ac.uk |

| CAS Number | Not available for the trianion form. The corresponding acid is 820-11-1. nih.gov |

| PubChem CID | 25245548 nih.gov |

| Chemical Characteristic | Value |

| Molecular Formula | C₃H₄O₇P³⁻ nih.gov |

| Molecular Weight | 183.03 g/mol nih.gov |

| Charge | -3 nih.govebi.ac.uk |

Biochemical Roles

3-phosphonato-D-glycerate(3-) plays indispensable roles in several key metabolic processes.

Role in the Calvin Cycle

In the light-independent reactions of photosynthesis, commonly known as the Calvin cycle, 3-phosphonato-D-glycerate(3-) is a primary product of carbon fixation. wikipedia.orgfiveable.me The enzyme RuBisCO catalyzes the carboxylation of ribulose-1,5-bisphosphate (RuBP), a five-carbon sugar, with a molecule of carbon dioxide. fiveable.mekhanacademy.org This creates a transient, unstable six-carbon intermediate that immediately splits into two molecules of 3-phosphonato-D-glycerate(3-). wikipedia.orgkhanacademy.orgchemeurope.com

These newly formed 3-PGA molecules are then subjected to a two-step reduction process. First, they are phosphorylated by ATP to form 1,3-bisphosphoglycerate. khanacademy.org Subsequently, they are reduced by NADPH to yield glyceraldehyde-3-phosphate (G3P). khanacademy.orgwikipedia.org While some of the G3P is used to regenerate RuBP to sustain the cycle, the net output of G3P serves as the building block for the synthesis of glucose and other carbohydrates. wikipedia.orgkhanacademy.org

Role in Glycolysis

During glycolysis, 3-phosphonato-D-glycerate(3-) appears as an intermediate in the "payoff phase" of this pathway. wikipedia.org It is formed from the dephosphorylation of 1,3-bisphosphoglycerate by the enzyme phosphoglycerate kinase. taylorandfrancis.com This reaction is a crucial energy-yielding step, as it is coupled with the generation of a molecule of ATP through substrate-level phosphorylation. fiveable.metaylorandfrancis.com The 3-PGA is then isomerized by phosphoglycerate mutase to form 2-phosphoglycerate, continuing the sequence of reactions that ultimately leads to the production of pyruvate. fiveable.metaylorandfrancis.com

Role in Amino Acid Biosynthesis

Beyond its roles in central carbon metabolism, 3-phosphonato-D-glycerate(3-) is a key precursor for the synthesis of the "3-phosphoglycerate family" of amino acids, which includes serine, glycine (B1666218), and cysteine. wikipedia.orglibretexts.org The biosynthesis of serine begins with the oxidation of 3-phosphoglycerate (B1209933) by phosphoglycerate dehydrogenase to form 3-phosphohydroxypyruvate. frontiersin.org Serine can then be subsequently converted to glycine and cysteine. wikipedia.org This highlights the integral connection between carbohydrate metabolism and amino acid production.

Metabolic Regulation

3-phosphonato-D-glycerate(3-) is not merely a passive intermediate; it also functions as a regulatory molecule, influencing the flow of metabolites through various pathways.

Regulation of Enzyme Activity

The concentration of 3-phosphoglycerate can allosterically regulate the activity of key enzymes. For example, in the biosynthesis of serine, the enzyme phosphoglycerate dehydrogenase, which catalyzes the first committed step, is subject to feedback inhibition by serine. wikipedia.orgfrontiersin.org This means that high concentrations of serine will inhibit the enzyme, thus controlling the rate of its own synthesis from 3-phosphoglycerate. wikipedia.orgfrontiersin.org

Furthermore, in some organisms, the activity of phosphoglycerate mutase, the enzyme that converts 3-PGA to 2-PGA in glycolysis, can be influenced by the levels of its substrate. elifesciences.org In cyanobacteria, a protein named PirC has been identified that competitively inhibits phosphoglycerate mutase (PGAM), thereby controlling the flux of carbon from the Calvin cycle into lower glycolysis. biorxiv.org This regulation is tuned by the nitrogen status of the cell, demonstrating a sophisticated level of metabolic control. biorxiv.org

Structure

3D Structure

属性

分子式 |

C3H4O7P-3 |

|---|---|

分子量 |

183.03 g/mol |

IUPAC 名称 |

(2R)-2-hydroxy-3-phosphonatooxypropanoate |

InChI |

InChI=1S/C3H7O7P/c4-2(3(5)6)1-10-11(7,8)9/h2,4H,1H2,(H,5,6)(H2,7,8,9)/p-3/t2-/m1/s1 |

InChI 键 |

OSJPPGNTCRNQQC-UWTATZPHSA-K |

手性 SMILES |

C([C@H](C(=O)[O-])O)OP(=O)([O-])[O-] |

规范 SMILES |

C(C(C(=O)[O-])O)OP(=O)([O-])[O-] |

同义词 |

3-phosphoglycerate 3-phosphoglycerate, (R)-isomer 3-phosphoglycerate, monosodium salt 3-phosphoglycerate, trisodium salt glycerate 3-phosphate |

产品来源 |

United States |

Metabolic Pathways Involving 3 Phosphonato D Glycerate 3

Central Role in Glycolysis

Glycolysis, the metabolic pathway that converts glucose into pyruvate (B1213749), is a fundamental process for energy production in the cytoplasm of cells. 3-phosphoglycerate (B1209933) is a key intermediate in the energy-releasing phase of this pathway.

Formation from 1,3-Bisphosphoglycerate

In the seventh step of glycolysis, 3-phosphoglycerate is formed from 1,3-bisphosphoglycerate. khanacademy.org This reaction is catalyzed by the enzyme phosphoglycerate kinase. It is a significant step as it represents the first substrate-level phosphorylation in glycolysis, where a high-energy phosphate (B84403) group is transferred from 1,3-bisphosphoglycerate to a molecule of adenosine diphosphate (ADP), resulting in the formation of adenosine triphosphate (ATP) and 3-phosphoglycerate. fiveable.metaylorandfrancis.com This exergonic reaction is a critical point for ATP generation in the glycolytic pathway. khanacademy.orgfiveable.me

Conversion to 2-Phosphoglycerate

Following its formation, 3-phosphoglycerate is converted into its isomer, 2-phosphoglycerate. khanacademy.orgwikipedia.org This reversible isomerization reaction is catalyzed by the enzyme phosphoglycerate mutase. taylorandfrancis.comwikipedia.orgreactome.org The reaction involves the relocation of the phosphate group from the third carbon to the second carbon of the glycerate backbone. wikipedia.org This conversion is a preparatory step for the subsequent dehydration reaction that forms phosphoenolpyruvate, a high-energy compound that will drive the final ATP-generating step of glycolysis. taylorandfrancis.com

Glycolysis Steps Involving 3-phosphonato-D-glycerate(3-)

| Step | Reactant | Enzyme | Product | Key Process |

|---|---|---|---|---|

| Formation | 1,3-Bisphosphoglycerate + ADP | Phosphoglycerate kinase | 3-phosphonato-D-glycerate(3-) + ATP | Substrate-level phosphorylation, ATP generation |

| Conversion | 3-phosphonato-D-glycerate(3-) | Phosphoglycerate mutase | 2-Phosphoglycerate | Isomerization |

Integration into the Calvin-Benson Cycle (Photosynthesis)

In photosynthetic organisms, 3-phosphoglycerate is a pivotal molecule in the Calvin-Benson cycle, the light-independent reactions of photosynthesis that occur in the stroma of chloroplasts. youtube.com This cycle is responsible for the fixation of atmospheric carbon dioxide into organic compounds.

Production via Carbon Fixation

The Calvin-Benson cycle begins with the fixation of carbon dioxide. khanacademy.org An enzyme known as ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) catalyzes the attachment of a molecule of CO2 to a five-carbon sugar, ribulose-1,5-bisphosphate (RuBP). khanacademy.orgwikipedia.orgfiveable.me This reaction forms a highly unstable six-carbon intermediate that immediately splits into two molecules of 3-phosphoglycerate. wikipedia.orgkhanacademy.orgbionity.com Thus, for every molecule of CO2 fixed, two molecules of 3-phosphoglycerate are produced. wikipedia.orgkhanacademy.org

Reduction to Glyceraldehyde 3-phosphate

The newly formed 3-phosphoglycerate is then reduced to glyceraldehyde 3-phosphate (G3P) in a two-step process that utilizes the ATP and NADPH generated during the light-dependent reactions of photosynthesis. youtube.comkhanacademy.orgbrainly.com First, the enzyme phosphoglycerate kinase catalyzes the phosphorylation of 3-phosphoglycerate by ATP, forming 1,3-bisphosphoglycerate and ADP. khanacademy.orgbrainly.comwikipedia.org Subsequently, the enzyme glyceraldehyde-3-phosphate dehydrogenase facilitates the reduction of 1,3-bisphosphoglycerate by NADPH, producing glyceraldehyde 3-phosphate, NADP+, and inorganic phosphate (Pi). khanacademy.orgbrainly.comwikipedia.org G3P can then be used to synthesize glucose and other carbohydrates or be recycled to regenerate RuBP, thus continuing the cycle. brainly.comresearchgate.net

Calvin-Benson Cycle Steps Involving 3-phosphonato-D-glycerate(3-)

| Step | Process | Reactants | Enzyme(s) | Products |

|---|---|---|---|---|

| Production | Carbon Fixation | CO2 + Ribulose-1,5-bisphosphate (RuBP) | RuBisCO | Two molecules of 3-phosphonato-D-glycerate(3-) |

| Reduction | Phosphorylation & Reduction | 3-phosphonato-D-glycerate(3-) + ATP + NADPH | Phosphoglycerate kinase, Glyceraldehyde-3-phosphate dehydrogenase | Glyceraldehyde 3-phosphate + ADP + NADP+ + Pi |

Precursor in Amino Acid Biosynthesis

Beyond its roles in central energy metabolism, 3-phosphoglycerate serves as a precursor for the biosynthesis of several amino acids. fiveable.melibretexts.org Specifically, it is the starting point for the synthesis of serine. wikipedia.orgwikipedia.orgius.edu.ba Through a series of enzymatic reactions, 3-phosphoglycerate is converted to this important amino acid. Serine, in turn, can be further metabolized to produce other amino acids, including glycine (B1666218) and cysteine, through the homocysteine cycle. wikipedia.orgbionity.comwikipedia.org This highlights the integral connection between carbohydrate metabolism and the synthesis of the building blocks of proteins. fiveable.me

L-Serine Biosynthesis Pathway

The de novo synthesis of the non-essential amino acid L-serine predominantly occurs via the phosphorylated pathway, which begins with the glycolytic intermediate 3-phosphonato-D-glycerate(3-). nih.govfrontiersin.org This pathway is a major source of L-serine in a wide range of organisms, including mammals. nih.gov The process involves a sequence of three enzymatic reactions.

The first and rate-limiting step is the oxidation of 3-phosphonato-D-glycerate(3-) to 3-phosphohydroxypyruvate. nih.govresearchgate.net This reaction is catalyzed by the enzyme D-3-phosphoglycerate dehydrogenase (PHGDH), which concurrently reduces a molecule of NAD+ to NADH. nih.govresearchgate.net Subsequently, phosphoserine aminotransferase (PSAT) catalyzes the transamination of 3-phosphohydroxypyruvate, using glutamate (B1630785) as the amino group donor, to produce L-phosphoserine and α-ketoglutarate. nih.govresearchgate.net In the final step, phosphoserine phosphatase (PSP) dephosphorylates L-phosphoserine to yield L-serine. nih.gov

This pathway is not only crucial for producing a building block for proteins but also provides precursors for a multitude of other essential metabolites. nih.govnih.gov

| Step | Reactant(s) | Enzyme | Product(s) |

| 1 | 3-phosphonato-D-glycerate(3-), NAD+ | D-3-phosphoglycerate dehydrogenase (PHGDH) | 3-phosphohydroxypyruvate, NADH, H+ |

| 2 | 3-phosphohydroxypyruvate, Glutamate | Phosphoserine aminotransferase (PSAT) | L-phosphoserine, α-ketoglutarate |

| 3 | L-phosphoserine, H₂O | Phosphoserine phosphatase (PSP) | L-serine, Phosphate |

Linkages to L-Cysteine and Glycine Metabolism

The L-serine synthesized from 3-phosphonato-D-glycerate(3-) serves as a direct metabolic precursor for both glycine and L-cysteine. wikipedia.orgnih.gov

Glycine Synthesis: The reversible conversion of serine to glycine is catalyzed by the enzyme serine hydroxymethyltransferase (SHMT). researchgate.net This reaction involves the transfer of a hydroxymethyl group from serine to the cofactor tetrahydrofolate (THF), producing glycine and 5,10-methylenetetrahydrofolate. researchgate.net This process is a primary source of glycine in many organisms and also plays a critical role in one-carbon metabolism. youtube.com

L-Cysteine Synthesis: L-cysteine is a semi-essential amino acid, and its synthesis in mammals relies on L-serine. researchgate.net The pathway, known as the transsulfuration pathway, begins with the condensation of serine and homocysteine to form cystathionine, a reaction catalyzed by cystathionine β-synthase. Subsequently, cystathionine γ-lyase cleaves cystathionine to produce L-cysteine, α-ketobutyrate, and ammonia. The expression of 3-phosphoglycerate dehydrogenase, the initial enzyme in serine biosynthesis, is influenced by cysteine levels, indicating a regulatory link between these pathways. nih.gov

| Precursor | Derived Amino Acid | Key Enzyme | Metabolic Pathway |

| L-Serine | Glycine | Serine hydroxymethyltransferase (SHMT) | One-Carbon Metabolism |

| L-Serine | L-Cysteine | Cystathionine β-synthase, Cystathionine γ-lyase | Transsulfuration Pathway |

Participation in Other Key Metabolic Processes

Beyond its role as a precursor to amino acids, 3-phosphonato-D-glycerate(3-) is integrated into several other core metabolic processes.

Gluconeogenesis is the metabolic pathway that results in the generation of glucose from certain non-carbohydrate carbon substrates. 3-phosphonato-D-glycerate(3-) is a key intermediate in this pathway. yeastgenome.org During gluconeogenesis, precursors like lactate, glycerol, and certain amino acids are converted to pyruvate and then eventually to phosphoenolpyruvate. The pathway proceeds through a series of reactions that are largely the reverse of glycolysis. 3-phosphonato-D-glycerate(3-) is formed from 1,3-bisphospho-D-glycerate by the enzyme phosphoglycerate kinase. ebi.ac.uk It is then isomerized to 2-phospho-D-glycerate by phosphoglycerate mutase, continuing the sequence toward glucose synthesis. ebi.ac.uk

While 3-phosphonato-D-glycerate(3-) is not a direct participant in the pentose (B10789219) phosphate pathway (PPP), the two pathways are intricately linked through shared intermediates. nih.gov The PPP runs parallel to glycolysis and generates NADPH and precursors for nucleotide synthesis. wikipedia.org The non-oxidative phase of the PPP can produce the glycolytic intermediates fructose-6-phosphate and glyceraldehyde-3-phosphate. nih.govnih.gov Glyceraldehyde-3-phosphate is in equilibrium with dihydroxyacetone phosphate, and these two can be converted into intermediates that lead to the formation of 3-phosphonato-D-glycerate(3-) via the enzymes of gluconeogenesis. researchgate.net This interconnection allows for the metabolic flux between glycolysis/gluconeogenesis and the PPP to be dynamically regulated based on the cell's needs for NADPH, ribose-5-phosphate, or ATP.

The synthesis of the essential amino acid L-tryptophan involves precursors derived from the metabolic activities surrounding 3-phosphonato-D-glycerate(3-). The final step in tryptophan biosynthesis is catalyzed by the enzyme tryptophan synthase. wikipedia.org This enzyme facilitates the condensation of indole with L-serine to form L-tryptophan. wikipedia.org As established, L-serine is directly synthesized from 3-phosphonato-D-glycerate(3-). nih.gov Furthermore, the tryptophan synthase enzyme complex also cleaves indole-3-glycerol phosphate into indole and glyceraldehyde-3-phosphate. nih.gov Glyceraldehyde-3-phosphate can be readily interconverted with 3-phosphonato-D-glycerate(3-) through the enzymes of glycolysis and gluconeogenesis.

The biosynthesis of thiamine (Vitamin B1) also utilizes a downstream product of 3-phosphonato-D-glycerate(3-) metabolism. The synthesis of the thiazole moiety of thiamine begins with the condensation of glyceraldehyde-3-phosphate and pyruvate, a reaction catalyzed by 1-deoxy-D-xylulose 5-phosphate synthase (Dxs). nih.govnih.gov Glyceraldehyde-3-phosphate is a key intermediate in glycolysis and gluconeogenesis and is directly interconvertible with 3-phosphonato-D-glycerate(3-). wikipedia.org This places 3-phosphonato-D-glycerate(3-) in a position to supply one of the essential building blocks for the synthesis of this vital cofactor. researchgate.net

Contribution to Glycerol Metabolism

3-phosphonato-D-glycerate(3-), more commonly known as 3-phosphoglycerate (3-PGA), is a key metabolic intermediate situated at the crossroads of several major biochemical pathways, including glycolysis and the Calvin cycle. wikipedia.orgumaryland.edu Its involvement in glycerol metabolism is primarily indirect, serving as a downstream product when glycerol-derived carbons enter the central glycolytic pathway.

Glycerol is first phosphorylated to glycerol-3-phosphate (G3P) by glycerol kinase. nih.gov Subsequently, glycerol-3-phosphate dehydrogenase catalyzes the oxidation of G3P to dihydroxyacetone phosphate (DHAP), a key glycolytic intermediate. nih.gov DHAP is then isomerized to glyceraldehyde-3-phosphate, which enters the glycolytic sequence and is eventually converted to 3-phosphoglycerate. nih.gov Thus, 3-phosphoglycerate is not a direct precursor for glycerol synthesis but rather a product of its catabolism, linking glycerol breakdown to energy production and the generation of biosynthetic precursors.

Connection to Sucrose Biosynthesis

In photosynthetic organisms, 3-phosphoglycerate plays a pivotal role in the biosynthesis of sucrose, the primary form of sugar transported throughout most plants. During the Calvin cycle, the fixation of carbon dioxide by the enzyme RuBisCO results in the formation of two molecules of 3-phosphoglycerate. wikipedia.orgnih.govwikipedia.org This makes 3-phosphoglycerate the first stable intermediate of photosynthesis. wikipedia.org

A portion of the 3-phosphoglycerate generated in the chloroplast is reduced to glyceraldehyde-3-phosphate. plantphysprimer.com This triose phosphate can then be exported from the chloroplast to the cytoplasm in exchange for inorganic phosphate via the triose phosphate/phosphate translocator. plantphysprimer.com In the cytoplasm, these triose phosphates are converted into hexose phosphates, such as fructose-6-phosphate and glucose-1-phosphate. These hexose phosphates are then used to synthesize sucrose-6-phosphate, which is subsequently dephosphorylated to yield sucrose. frontiersin.orgnih.gov Therefore, 3-phosphoglycerate is a direct precursor to the carbon skeletons that are assembled into sucrose for transport to non-photosynthetic tissues, where it provides energy and carbon for growth and storage. nih.gov

Role in Specialized Biosynthetic Pathways (e.g., Glucosylglycerate)

3-phospho-D-glycerate serves as a crucial precursor in the biosynthesis of specialized metabolites, such as the compatible solute glucosylglycerate. Compatible solutes are small organic molecules that accumulate in the cytoplasm of cells under stress conditions to maintain osmotic balance.

The biosynthesis of glucosylglycerate involves a two-step enzymatic process. The first and key step is catalyzed by the enzyme glucosyl-3-phosphoglycerate synthase (GpgS). nih.govwikipedia.org This enzyme facilitates the transfer of a glucose moiety from a nucleotide sugar donor, such as NDP-glucose, to 3-phospho-D-glycerate, forming 2-O-(alpha-D-glucopyranosyl)-3-phospho-D-glycerate. nih.govwikipedia.org In the subsequent step, the enzyme glucosyl-3-phosphoglycerate phosphatase (GpgP) dephosphorylates this intermediate to produce glucosylglycerate. nih.govwikipedia.org This pathway highlights the role of 3-phospho-D-glycerate as a direct substrate for the synthesis of important protective compounds in various organisms. nih.gov

Enzymology of 3 Phosphonato D Glycerate 3 Transformations

Phosphoglycerate Kinase (PGK)

Phosphoglycerate kinase (PGK) is a highly conserved monomeric enzyme that plays a pivotal role in glycolysis and gluconeogenesis. royalsocietypublishing.orgresearchgate.net It catalyzes the reversible transfer of a phosphoryl group from 1,3-bisphosphoglycerate to ADP, yielding 3-phosphoglycerate (B1209933) and ATP. wikipedia.orgnih.gov This reaction is a prime example of substrate-level phosphorylation, a process of ATP synthesis that does not involve a respiratory chain. proteopedia.org

Catalytic Mechanism and Substrate-Level Phosphorylation

The reaction catalyzed by PGK is a single-displacement (SN2) reaction. proteopedia.orgebi.ac.uk The beta-phosphate oxygen of ADP initiates a nucleophilic attack on the 1-phosphate group of 1,3-bisphosphoglycerate. proteopedia.orgebi.ac.uk This direct transfer of the phosphoryl group occurs via a charged transition state. proteopedia.org The high phosphoryl-transfer potential of 1,3-bisphosphoglycerate makes the reaction highly exergonic in the direction of ATP formation, which helps to drive the preceding, less favorable reaction in glycolysis. wikipedia.orgproteopedia.org

This process is termed substrate-level phosphorylation because the phosphate (B84403) group is transferred directly from a substrate molecule (1,3-bisphosphoglycerate) to ADP, generating ATP. proteopedia.orgyoutube.com

Structural and Functional Analysis

The structure of PGK is distinctly bilobed, with a molecular weight of approximately 45 kDa. royalsocietypublishing.orgproteopedia.org The protein consists of two domains, an N-terminal domain and a C-terminal domain, connected by a flexible hinge region. wikipedia.orgpnas.org The binding site for 3-phosphoglycerate is located on the N-terminal domain, while the nucleotide substrates (ADP or ATP) bind to the C-terminal domain. wikipedia.org

A significant feature of PGK's function is its "hinge-bending" conformational change. wikipedia.orgpnas.org Upon substrate binding, the two lobes of the enzyme swing together, bringing the substrates into close proximity within the active site and excluding water. proteopedia.orgpnas.org This closed conformation is essential for catalysis. proteopedia.org After the reaction, the domains move apart to release the products. proteopedia.org

| Property | Description | Reference |

|---|---|---|

| EC Number | 2.7.2.3 | wikipedia.org |

| Structure | Monomeric, bilobed with N- and C-terminal domains | wikipedia.orgproteopedia.org |

| Molecular Weight | Approximately 45 kDa | royalsocietypublishing.org |

| Catalytic Reaction | 1,3-bisphosphoglycerate + ADP ⇌ 3-phosphoglycerate + ATP | wikipedia.org |

| Mechanism | SN2 single displacement reaction | proteopedia.org |

Phosphoglycerate Mutase

Phosphoglycerate mutase (PGM) is an isomerase that catalyzes the interconversion of 3-phosphoglycerate and 2-phosphoglycerate. wikipedia.orgproteopedia.org This reaction is a crucial step in both glycolysis and gluconeogenesis, repositioning the phosphate group on the glycerate backbone. nih.gov There are two distinct classes of PGM: cofactor-dependent (dPGM) and cofactor-independent (iPGM). wikipedia.org

Isomerization Mechanism

The mechanism of isomerization differs between the two classes of PGM.

Cofactor-dependent PGM (dPGM): This form, found in vertebrates and some other organisms, requires 2,3-bisphosphoglycerate (B1242519) as a cofactor. wikipedia.orgnih.gov The reaction proceeds through a "ping-pong" mechanism involving a phosphohistidine (B1677714) intermediate in the enzyme's active site. wikipedia.orgproteopedia.orgresearchgate.net The phosphorylated enzyme first donates its phosphate to the C-2 position of 3-phosphoglycerate, forming a 2,3-bisphosphoglycerate intermediate. wikipedia.org Subsequently, the enzyme accepts a phosphate group from the C-3 position of the intermediate, releasing 2-phosphoglycerate and regenerating the phosphoenzyme. proteopedia.org

Cofactor-independent PGM (iPGM): Found in plants, algae, and some bacteria, this enzyme does not require 2,3-bisphosphoglycerate. wikipedia.orgnih.gov Its mechanism involves a phosphoserine intermediate. nih.gov The phosphate group from the substrate is transferred to a serine residue in the active site, and then re-transferred to the other hydroxyl group of the glycerate molecule. nih.gov

Enzyme Specificity and Stereochemistry

Phosphoglycerate mutase is highly specific for the D-isomer of phosphoglycerate. The enzyme precisely reorients the substrate within its active site to facilitate the intramolecular phosphoryl transfer. The active site of dPGM contains positively charged residues, such as arginine, which help to bind the negatively charged substrate. proteopedia.org The reaction catalyzed by PGM is reversible, with a small positive Gibbs free energy, allowing it to proceed readily in either direction depending on the relative concentrations of the substrate and product. wikipedia.org

| Feature | Cofactor-Dependent (dPGM) | Cofactor-Independent (iPGM) | Reference |

|---|---|---|---|

| Cofactor Requirement | 2,3-bisphosphoglycerate | None | wikipedia.orgnih.gov |

| Catalytic Intermediate | Phosphohistidine | Phosphoserine | proteopedia.orgnih.gov |

| Distribution | Vertebrates, some invertebrates, fungi, and bacteria | Plants, algae, some invertebrates, fungi, and Gram-positive bacteria | wikipedia.org |

3-Phosphoglycerate Dehydrogenase (PHGDH)

3-Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine biosynthesis pathway. ijbs.comresearchgate.net It catalyzes the NAD+-dependent oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate. ijbs.comsinobiological.com This is the committed step that diverts a glycolytic intermediate into the synthesis of serine and, subsequently, other amino acids like glycine (B1666218) and cysteine. wikipedia.org

The reaction catalyzed by PHGDH is: 3-phosphoglycerate + NAD+ ⇌ 3-phosphohydroxypyruvate + NADH + H+ sinobiological.com

PHGDH functions as a tetramer composed of four identical subunits. wikipedia.orgmedlineplus.gov The enzyme operates via an induced-fit mechanism, where the binding of the substrate induces a conformational change that brings catalytic residues into the correct orientation. wikipedia.org The active site contains cationic residues that stabilize the transition state of the reaction. wikipedia.org The enzyme is allosterically regulated by its downstream product, L-serine, which acts as a feedback inhibitor. wikipedia.org

| Characteristic | Description | Reference |

|---|---|---|

| EC Number | 1.1.1.95 | sinobiological.com |

| Metabolic Pathway | Serine Biosynthesis (rate-limiting step) | ijbs.comresearchgate.net |

| Reaction | Oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate | sinobiological.com |

| Cofactor | NAD+ | wikipedia.org |

| Structure | Tetramer of identical subunits | wikipedia.orgmedlineplus.gov |

| Regulation | Allosteric feedback inhibition by L-serine | wikipedia.org |

Oxidative Reaction and 3-Phosphohydroxypyruvate Formation

The initial and rate-limiting step in the phosphorylated pathway of L-serine biosynthesis is the oxidation of 3-phosphonato-D-glycerate(3-) to form 3-phosphohydroxypyruvate. sinobiological.comnih.gov This reaction is catalyzed by the enzyme D-3-phosphoglycerate dehydrogenase (PHGDH), which belongs to the D-isomer specific 2-hydroxyacid dehydrogenase family. sinobiological.comnih.gov

The reaction is a reversible dehydrogenation that utilizes the redox cofactor NAD+/NADH. nih.govmdpi.com Specifically, PHGDH catalyzes the transfer of a hydride from the C2 carbon of 3-phosphonato-D-glycerate(3-) to NAD+, resulting in the formation of 3-phosphohydroxypyruvate and NADH. nih.govwikipedia.org

Reaction: (2R)-3-phosphoglycerate + NAD+ ⇌ 3-phosphooxypyruvate + NADH + H+ uniprot.org

While the reaction is reversible, the equilibrium lies far in the direction of 3-phosphonato-D-glycerate(3-). nih.govfrontiersin.org Under physiological conditions, the forward reaction proceeds primarily because the product, 3-phosphohydroxypyruvate, is rapidly consumed by the subsequent enzyme in the pathway, phosphoserine aminotransferase (PSAT). nih.govnih.gov This continuous removal of the product pulls the equilibrium towards serine synthesis, ensuring that the glycolytic intermediate 3-phosphonato-D-glycerate(3-) is only diverted into this pathway when serine is required. nih.gov This pathway is the primary anabolic source of L-serine in most non-photosynthetic organisms, including mammals. nih.gov

Allosteric Regulation and Biological Implications

The activity of 3-phosphoglycerate dehydrogenase (PHGDH) is tightly controlled to balance the metabolic flux between glycolysis and serine biosynthesis. The primary regulatory mechanism is allosteric feedback inhibition by the end-product of the pathway, L-serine. wikipedia.orgnih.gov This is a crucial control point, as PHGDH catalyzes the committed step in serine production from a central glycolytic intermediate. wikipedia.org

L-serine binds to a regulatory site on the PHGDH enzyme, distinct from the active site, inducing a conformational change that reduces the enzyme's maximum velocity (Vmax). nih.govnih.gov This makes PHGDH a Vmax-type allosteric enzyme. nih.gov The binding of L-serine often exhibits cooperative behavior. wikipedia.org Structural studies on PHGDH from E. coli show that the serine-binding sites are located at the interface between the regulatory domains (ACT domains) of adjacent subunits in the enzyme's tetrameric structure. nih.govnih.gov While there are four potential serine-binding sites on the tetramer, the occupation of just two sites can achieve approximately 85% inhibition. nih.gov

In addition to inhibition by L-serine, some PHGDH variants are also subject to substrate inhibition at high concentrations of 3-phosphonato-D-glycerate(3-). wikipedia.org In some organisms, like Mycobacterium tuberculosis, the allosteric inhibition by serine is enhanced by the presence of phosphate ions, which bind to a separate allosteric substrate binding (ASB) domain. nih.gov

The biological implication of this allosteric regulation is the precise maintenance of cellular serine homeostasis. By sensing the levels of the downstream product, the cell can efficiently shut down the biosynthetic pathway when serine is abundant, thus conserving the vital glycolytic intermediate 3-phosphonato-D-glycerate(3-) for energy production.

| Regulator | Enzyme | Effect | Binding Site |

| L-serine | 3-Phosphoglycerate Dehydrogenase (PHGDH) | Allosteric Inhibition | ACT regulatory domain |

| 3-phosphonato-D-glycerate(3-) | 3-Phosphoglycerate Dehydrogenase (PHGDH) | Substrate Inhibition (at high concentrations) | Positively charged allosteric site |

| Phosphate ion | M. tuberculosis PHGDH | Enhances serine inhibition | Allosteric Substrate Binding (ASB) domain |

Active Site Characterization and Key Catalytic Residues

3-Phosphoglycerate dehydrogenase (PHGDH) is typically a tetramer composed of four identical subunits. wikipedia.org However, it exhibits a "half-of-the-sites" activity, meaning that at any given moment, only two of the four active sites are catalytically competent. wikipedia.org The enzyme operates through an induced fit mechanism, where the binding of the substrate causes a conformational change in the active site. wikipedia.org

The active site cleft is formed between the substrate-binding and nucleotide-binding domains. nih.gov This cleft contains multiple cationic (positively charged) residues that are crucial for binding the negatively charged 3-phosphonato-D-glycerate(3-) substrate and stabilizing the transition state of the hydride transfer reaction. wikipedia.org For instance, in human PHGDH, Arginine-235 (Arg235) has been shown to form a salt bridge with substrate analogues, highlighting its importance in substrate binding. nih.gov

The catalytic mechanism involves bringing the alpha-carbon of the substrate into close proximity with the C4 of the nicotinamide (B372718) ring of the NAD+ cofactor, which facilitates the direct transfer of a hydride ion. wikipedia.org Allosteric inhibition by L-serine is thought to function by preventing the substrate-binding domain from closing the cleft, which is necessary to create the productive environment for catalysis. nih.gov

Based on the key catalytic residue, PHGDH enzymes can be classified into different types. Type III enzymes, for example, exist in two forms depending on whether a lysine (B10760008) (type K) or a histidine (type H) is present at the active site. nih.govresearchgate.net

Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH)

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a crucial enzyme in glycolysis that catalyzes the sixth step of the pathway. wikipedia.org It is functionally linked to 3-phosphonato-D-glycerate(3-) as it produces the direct precursor, 1,3-bisphosphoglycerate, which is subsequently converted to 3-phosphonato-D-glycerate(3-) by phosphoglycerate kinase. wikipedia.org

Oxidative Phosphorylation Activity

GAPDH catalyzes the reversible oxidative phosphorylation of D-glyceraldehyde 3-phosphate (G3P) to D-glycerate 1,3-bisphosphate (1,3-BPG). nih.govoxfordreference.com This is a critical energy-yielding step in glycolysis. The reaction involves two coupled processes: the oxidation of the aldehyde group of G3P and the subsequent phosphorylation using inorganic phosphate (Pi). wikipedia.orgyoutube.com

Reaction: Glyceraldehyde 3-phosphate + NAD+ + Pi ⇌ 1,3-bisphosphoglycerate + NADH + H+

The reaction mechanism involves a cysteine residue in the active site of GAPDH, which attacks the carbonyl group of G3P to form a hemithioacetal intermediate. wikipedia.org This intermediate is then oxidized to a high-energy thioester, with the concomitant reduction of the tightly bound cofactor NAD+ to NADH. wikipedia.org This exergonic oxidation reaction provides the energy to drive the endergonic second step, where the thioester is attacked by an inorganic phosphate molecule to form the product 1,3-bisphosphoglycerate, a mixed anhydride (B1165640) with high phosphoryl-transfer potential. wikipedia.org

| Substrate | Enzyme | Product | Cofactors |

| D-glyceraldehyde 3-phosphate | Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) | D-glycerate 1,3-bisphosphate | NAD+, Inorganic Phosphate (Pi) |

Enzyme Broad Specificity for Acyl Acceptors

While inorganic phosphate is the physiological acyl acceptor in the GAPDH-catalyzed reaction, the enzyme exhibits a relatively broad specificity for other acceptors. nih.gov Research has shown that a variety of tetrahedral oxyanions can substitute for phosphate as substrates for the enzyme. nih.gov However, not all such anions are effective; sulfate (B86663) (SO42-) and selenate (B1209512) (SeO42-) have been shown to be exceptions. nih.gov

This broad specificity suggests specific structural requirements for an acyl acceptor. Evidence indicates the need for at least one anionic site on the acceptor for binding to the enzyme and another anionic group that can perform a nucleophilic attack on the acyl-enzyme intermediate. nih.gov Other oxyanions, such as molybdate (B1676688) (MoO42-) and arsenate, can also serve as acyl acceptors. nih.gov The immediate product of the reaction with arsenate, 1-arseno-3-phosphoglycerate, is highly unstable and hydrolyzes rapidly, effectively uncoupling the oxidation from ATP synthesis. nih.gov

Interactions with Phosphate Analogues

The active site of GAPDH contains two distinct anion-binding sites that are critical for its catalytic mechanism. nih.gov One site, termed the Ps site, is responsible for binding the C3 phosphate group of the substrate, glyceraldehyde 3-phosphate. The other site, the Pi site, binds the attacking inorganic phosphate (or its analogue). nih.gov

The interaction of the enzyme with phosphate analogues has been instrumental in elucidating the catalytic mechanism. A variety of phosphonate (B1237965) compounds can effectively substitute for inorganic phosphate in the reaction. nih.gov Structural studies using irreversible inhibitors that mimic the thioacyl intermediate have provided direct evidence for a "flip-flop" model of catalysis. nih.gov In this model, after the formation of the thioacyl intermediate, the covalently bound glycerate-3-phosphate moiety moves from the Pi site to the Ps site. nih.gov This movement is correlated with the exchange of NADH for NAD+ and allows the inorganic phosphate to bind to the now-vacant Pi site for the final phosphorolysis step. nih.gov This dynamic interaction with phosphate and its analogues at the two binding sites is fundamental to the enzyme's function. nih.gov

Triosephosphate Isomerase (TIM)

Triosephosphate isomerase (TIM), or TPI, is a crucial enzyme in the glycolytic pathway, where it catalyzes the reversible interconversion of two triose phosphate isomers: Dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde 3-phosphate (GAP). wikipedia.orgproteopedia.org This isomerization is essential for efficient energy production, as it allows the products of aldolase (B8822740) to proceed through the remainder of glycolysis. wikipedia.org TIM is considered a catalytically perfect enzyme, meaning its reaction rate is limited only by the diffusion of its substrate into the active site. wikipedia.orgproteopedia.org

The reaction catalyzed by TIM is a stereospecific intramolecular oxidation-reduction, converting a ketose (DHAP) into an aldose (GAP). proteopedia.org The equilibrium of this reaction favors DHAP formation by a ratio of approximately 20:1. wikipedia.org However, the continuous consumption of GAP in subsequent glycolytic steps drives the reaction forward, ensuring a steady supply of this substrate for energy metabolism. wikipedia.org The enzyme achieves a remarkable rate enhancement of about 109-fold compared to the uncatalyzed reaction in solution with a simple base. proteopedia.org

The catalytic mechanism involves the formation of a cis-enediol intermediate. wikipedia.orgproteopedia.org The process is initiated by the abstraction of a proton from the substrate by a catalytic glutamate (B1630785) residue, while a histidine residue donates a proton to the carbonyl oxygen, facilitating the formation of the enediol. wikipedia.orgproteopedia.org The subsequent collapse of the enediol intermediate and reprotonation at a different carbon results in the formation of the product. wikipedia.org

Table 1: Key Properties of Triosephosphate Isomerase (TIM)

| Property | Description |

| EC Number | 5.3.1.1 wikipedia.org |

| Reaction | Dihydroxyacetone phosphate <=> D-glyceraldehyde 3-phosphate ebi.ac.uk |

| Catalytic Rate | Diffusion-limited (catalytically perfect) wikipedia.orgproteopedia.org |

| Equilibrium Ratio (DHAP:GAP) | ~20:1 wikipedia.org |

| Key Catalytic Residues | Glutamate (e.g., Glu165) and Histidine (e.g., His95) wikipedia.orgproteopedia.org |

| Intermediate | cis-enediol wikipedia.orgproteopedia.org |

The active site of TIM is a highly organized environment that facilitates the precise positioning of substrates and catalytic residues. nih.gov The structure is a dimer of identical subunits, each forming an αβ-barrel, also known as a TIM-barrel, which is a common protein fold. wikipedia.orgproteopedia.org The active site is located at the C-terminal end of this barrel. nih.gov

A notable feature of TIM's catalytic cycle is the movement of a flexible loop, typically comprising residues 166 to 176. wikipedia.orgproteopedia.org This loop closes over the active site upon substrate binding, forming hydrogen bonds with the phosphate group of the substrate. wikipedia.orgproteopedia.org This closure shields the reactive enediol intermediate from the solvent, preventing its decomposition and the formation of byproducts. proteopedia.orgnih.gov

Two primary mechanisms have been proposed for the proton shuttle during catalysis: the "classical" mechanism and the "criss-cross" mechanism. nih.govnih.gov In the classical model, the catalytic glutamate (Glu165) acts as the primary base, abstracting and donating protons, while the histidine (His95) acts as an electrophilic catalyst. proteopedia.org The criss-cross mechanism suggests a more direct role for Glu165 in shuttling the proton between the two substrate carbons, with His95 primarily serving to polarize the carbonyl group. proteopedia.org The dynamic movement of the Glu167 side chain (in some TIMs) upon loop closure is a key aspect of these proton shuttling mechanisms. nih.govnih.gov

Table 2: Catalytic Residues and Their Roles in TIM

| Residue | Role |

| Glutamate (e.g., Glu165/167) | Acts as a general base to abstract a proton from the substrate and as a general acid to donate a proton to the intermediate. ebi.ac.uknih.gov |

| Histidine (e.g., His95) | Acts as a general acid to protonate the carbonyl oxygen and stabilizes the enediol intermediate. wikipedia.orgebi.ac.uk |

| Lysine (e.g., Lys12/13) | Stabilizes the negative charge of the phosphate group through electrostatic interactions. proteopedia.orgebi.ac.uk |

| Asparagine (e.g., Asn11) | Contributes to the stabilization of the transition state through hydrogen bonding. ebi.ac.uknih.gov |

Ribulose-1,5-bisphosphate Carboxylase/Oxygenase (RuBisCO)

Ribulose-1,5-bisphosphate carboxylase/oxygenase, commonly known as RuBisCO, is the most abundant enzyme in the biosphere. byjus.comnih.gov It plays a pivotal role in the global carbon cycle by catalyzing the first major step of carbon fixation in photosynthesis. byjus.comnih.gov

The primary function of RuBisCO is to catalyze the carboxylation of ribulose-1,5-bisphosphate (RuBP), a five-carbon sugar, with atmospheric carbon dioxide. frontiersin.orgwikipedia.org This reaction produces a transient six-carbon intermediate that is rapidly hydrolyzed to yield two molecules of 3-phosphoglycerate (3-PGA). byjus.comfrontiersin.org The 3-PGA molecules then enter the Calvin-Benson cycle to be converted into glucose and other organic molecules. byjus.comfrontiersin.org

The catalytic activity of RuBisCO is notably slow, with a turnover rate of only 3-10 CO2 molecules per second per enzyme molecule. nih.govwikipedia.org This inefficiency makes RuBisCO a rate-limiting step in photosynthesis under many conditions. wikipedia.org The enzyme requires activation via the carbamylation of a specific lysine residue in its active site, which is then stabilized by a magnesium ion. nih.gov

In addition to its carboxylase activity, RuBisCO can also catalyze an oxygenase reaction, where it fixes molecular oxygen to RuBP. This process, known as photorespiration, produces one molecule of 3-PGA and one molecule of 2-phosphoglycolate (B1263510), a compound that is toxic to the plant and must be recycled in an energy-intensive pathway. byjus.comwikipedia.org The ratio of carboxylation to oxygenation is approximately 4:1 under ambient conditions. wikipedia.org

Table 3: Characteristics of the RuBisCO-Catalyzed Reaction

| Feature | Description |

| EC Number | 4.1.1.39 wikipedia.org |

| Substrates | Ribulose-1,5-bisphosphate (RuBP), Carbon Dioxide (CO2), Oxygen (O2) frontiersin.org |

| Carboxylation Product | Two molecules of 3-phosphoglycerate (3-PGA) byjus.comfrontiersin.org |

| Oxygenation Products | One molecule of 3-PGA and one molecule of 2-phosphoglycolate byjus.comfrontiersin.org |

| Catalytic Rate | 3-10 s-1 nih.govwikipedia.org |

| Activation | Carbamylation of a lysine residue and binding of Mg2+ nih.gov |

Glucosyl-3-phosphoglycerate Synthase (GpgS) and Phosphatase (GpgP)

In certain archaea and bacteria, the synthesis of the compatible solute glucosylglycerate proceeds through a two-step pathway involving the enzymes Glucosyl-3-phosphoglycerate Synthase (GpgS) and Glucosyl-3-phosphoglycerate Phosphatase (GpgP). oup.com

The biosynthesis of glucosylglycerate is a crucial adaptation for many microorganisms living in high-salt or high-temperature environments. This compatible solute helps to maintain osmotic balance and protect cellular components from stress.

The first step in the most common pathway is catalyzed by Glucosyl-3-phosphoglycerate Synthase (GpgS). oup.com This enzyme transfers a glucose moiety from a nucleotide sugar donor, typically UDP-glucose, to the 2-position of 3-phosphoglycerate (3-PGA), forming glucosyl-3-phosphoglycerate (GPG). nih.govuniprot.org The reaction requires a divalent metal ion, with Mg2+ and Mn2+ often being effective cofactors. nih.govuniprot.org While UDP-glucose is the preferred donor, some GpgS enzymes can also utilize ADP-glucose or GDP-glucose. uniprot.orguniprot.org

The second step is the dephosphorylation of GPG to produce glucosylglycerate (GG), a reaction catalyzed by Glucosyl-3-phosphoglycerate Phosphatase (GpgP). nih.govresearchgate.net GpgP is a specific phosphatase that hydrolyzes the phosphate group from GPG. nih.gov In some bacteria, such as Mycobacterium tuberculosis, GpgP is a histidine phosphatase that proceeds via a phosphohistidine intermediate. nih.govresearchgate.net This two-step pathway provides a regulated route for the synthesis of an important osmoprotectant in various prokaryotic organisms. nih.govnih.govlumenlearning.comoregonstate.educationgatech.edu

Table 4: Enzymes in Glucosylglycerate Biosynthesis

| Enzyme | EC Number | Reaction | Substrates | Product |

| Glucosyl-3-phosphoglycerate Synthase (GpgS) | 2.4.1.266 wikipedia.org | NDP-glucose + 3-phospho-D-glycerate → NDP + 2-O-(α-D-glucopyranosyl)-3-phospho-D-glycerate | NDP-glucose, 3-phospho-D-glycerate oup.com | Glucosyl-3-phosphoglycerate (GPG) uniprot.org |

| Glucosyl-3-phosphoglycerate Phosphatase (GpgP) | 5.4.2.1 nih.gov | Glucosyl-3-phosphoglycerate + H2O → Glucosylglycerate + phosphate | Glucosyl-3-phosphoglycerate nih.gov | Glucosylglycerate (GG) researchgate.net |

Enzymatic Activities and Substrate Specificity

The metabolic fate of 3-phosphonato-D-glycerate(3-), a key intermediate in central carbon metabolism, is dictated by the action of several specific enzymes. These enzymes catalyze its conversion into various products through phosphorylation, isomerization, oxidation, and dephosphorylation reactions. The activity and substrate specificity of these enzymes are crucial for regulating the flux through glycolysis, gluconeogenesis, and biosynthetic pathways originating from this metabolite.

Phosphoglycerate Kinase (PGK)

Phosphoglycerate kinase (EC 2.7.2.3) is a highly conserved glycolytic enzyme that catalyzes the reversible phosphoryl transfer from 1,3-bisphospho-D-glycerate to ADP, yielding 3-phosphonato-D-glycerate(3-) and ATP. nih.govnih.gov In gluconeogenesis, it catalyzes the reverse reaction. nih.gov This reaction is a prime example of substrate-level phosphorylation. youtube.comproteopedia.org

Enzymatic Activity: The enzyme is typically a monomer of about 45 kDa. nih.gov The structure consists of two distinct domains (N-terminal and C-terminal) connected by a hinge region. wikipedia.orgacs.org 3-phosphonato-D-glycerate(3-) binds to the N-terminal domain, while the nucleotide substrate (ADP or ATP) binds to the C-terminal domain. wikipedia.orgacs.org The binding of both substrates induces a significant conformational change, a "hinge-bending" motion that brings the two domains together into a "closed" conformation. wikipedia.org This structural change properly aligns the substrates for the phosphoryl transfer reaction, which occurs via a single in-line displacement mechanism. wikipedia.orgebi.ac.uk The reaction requires a divalent metal ion, typically Mg²⁺, to facilitate the interaction between the phosphate groups. nih.govebi.ac.uk

Substrate Specificity: While PGK is highly specific for its glycerate substrate, it exhibits a broader specificity for its nucleotide substrates. wikipedia.org Both purine (B94841) and pyrimidine (B1678525) nucleotides, in their L- and D-forms, can be utilized by the enzyme. ebi.ac.uk This wide specificity for nucleotides has implications in pharmacology, as PGK can phosphorylate certain nucleotide-based antiviral drugs. wikipedia.org The enzyme's affinity for 3-phosphonato-D-glycerate(3-) is significantly higher than for its product, 1,3-bisphospho-D-glycerate, as reflected in their Michaelis constants (Kₘ). nih.govresearchgate.net

| Organism | Kₘ (3-PG) | Reference |

|---|---|---|

| Human | 186 µM | nih.govresearchgate.net |

| Yeast | 146 µM | nih.govresearchgate.net |

| Corynebacterium glutamicum | 260 µM | nih.gov |

| Pseudomonas sp. | 480 µM | nih.gov |

Phosphoglycerate Mutase (PGM)

Phosphoglycerate mutase (EC 5.4.2.11) catalyzes the reversible isomerization of 3-phosphonato-D-glycerate(3-) to 2-phospho-D-glycerate. wikipedia.org This reaction is a crucial step in glycolysis, positioning the phosphate group for the subsequent dehydration reaction catalyzed by enolase. youtube.comproteopedia.org

Enzymatic Activity: There are two distinct classes of PGM, which are phylogenetically unrelated and utilize different catalytic mechanisms. wikipedia.orgnih.gov

Cofactor-dependent PGM (dPGM): Found in vertebrates and fungi, this enzyme requires 2,3-bisphospho-D-glycerate as a cofactor. wikipedia.orgnih.gov The reaction proceeds via a phosphohistidine intermediate in the enzyme's active site. The phosphate group from the active site is transferred to the C-2 position of the substrate, forming a 2,3-bisphospho-D-glycerate intermediate. The phosphate group from the C-3 position of the intermediate is then transferred back to the histidine residue, regenerating the active enzyme and releasing the 2-phospho-D-glycerate product. wikipedia.org

Cofactor-independent PGM (iPGM): Found in plants and some bacteria, this enzyme does not require 2,3-bisphospho-D-glycerate. nih.gov The mechanism involves an intramolecular phosphoryl transfer, utilizing a phosphoserine intermediate within the active site. This class of PGM often requires divalent cations like Mn²⁺ for activity. nih.gov

Substrate Specificity: PGM is highly specific for its phosphoglycerate substrates. The enzyme's affinity for 3-phosphonato-D-glycerate(3-) is generally lower than for 2-phospho-D-glycerate. nih.gov The activity of dPGM can be inhibited by various anionic molecules that likely compete with the negatively charged substrate for binding to the active site. wikipedia.org Interestingly, some proteins homologous to dPGM in Bacillus species lack significant mutase activity and instead function as phosphatases with broad substrate specificity. nih.gov

| Organism/Enzyme | Substrate | Kₘ | Reference |

|---|---|---|---|

| Chicken Breast Muscle (dPGM) | 3-phospho-D-glycerate | ~200 µM | nih.gov |

| Chicken Breast Muscle (dPGM) | 2-phospho-D-glycerate | 14 µM | nih.gov |

| General (dPGM & iPGM) | Phosphoglycerates | 100-200 µM | proteopedia.org |

Other Key Enzymatic Transformations

Beyond its central roles in glycolysis and gluconeogenesis, 3-phosphonato-D-glycerate(3-) is a substrate for enzymes that channel it into important biosynthetic and metabolic pathways.

Phosphoglycerate Dehydrogenase (PHGDH): This enzyme (EC 1.1.1.95) catalyzes the first and rate-limiting step in the de novo serine biosynthesis pathway. ijbs.commdpi.com It performs the NAD⁺-dependent oxidation of 3-phosphonato-D-glycerate(3-) to 3-phosphohydroxypyruvate. mdpi.comnih.gov While 3-phosphonato-D-glycerate(3-) is its primary physiological substrate, studies have shown that human PHGDH can also act on other substrates, such as reducing α-ketoglutarate to the oncometabolite D-2-hydroxyglutarate, indicating a degree of substrate promiscuity. nih.govnih.gov The Kₘ of human PHGDH for 3-phosphonato-D-glycerate(3-) is approximately 260 µM. nih.gov

3-Phosphoglycerate Phosphatase (PGPase): This hydrolase enzyme (EC 3.1.3.38) catalyzes the dephosphorylation of 3-phosphonato-D-glycerate(3-) to yield D-glycerate and inorganic phosphate. wikipedia.orgwikiwand.com This enzyme is involved in the metabolism of glycine, serine, and threonine. wikipedia.org In plants, PGPase activity has been identified in the leaves of numerous species and is proposed to play a role in carbon transport and as an entry point into an alternate metabolic pathway for serine production. nih.gov The activity found in some chloroplast preparations has been attributed to contamination by non-specific acid phosphatases rather than a dedicated stromal enzyme. oup.com

Regulation and Cellular Homeostasis of 3 Phosphonato D Glycerate 3 Metabolism

Transcriptional and Translational Control of Related Enzymes

The expression of enzymes that produce and consume 3-phosphoglycerate (B1209933) is tightly regulated to meet cellular demands. Key enzymes subject to this control include phosphoglycerate kinase (PGK), phosphoglycerate mutase (PGAM), and 3-phosphoglycerate dehydrogenase (PHGDH).

Notably, the gene for phosphoglycerate kinase 1 (PGK1) is a target of the hypoxia-inducible factor-1 (HIF-1). nih.gov Under low oxygen conditions (hypoxia), the HIF-1α subunit is stabilized and forms a complex with the aryl hydrocarbon receptor nuclear translocator (Arnt). nih.govresearchgate.net This complex acts as a transcription factor that binds to the PGK1 gene, leading to a significant increase in its mRNA and protein levels. nih.govresearchgate.netdovepress.com This upregulation helps to increase the rate of glycolysis to generate ATP under anaerobic conditions. dovepress.com

The expression of 3-phosphoglycerate dehydrogenase (PHGDH), the first enzyme in the serine biosynthesis pathway which uses 3-PG as a substrate, is also under strict transcriptional control. nih.govbioscientifica.com For instance, the transcription factor HOXA10 has been shown to regulate PHGDH expression in the endometrium. bioscientifica.com In various cancers, PHGDH expression is often elevated due to gene amplification or increased transcription, which diverts glycolytic flux towards serine synthesis to support rapid cell proliferation. nih.govijbs.com However, studies have also shown that the transcription of phosphoglycerate mutase (PGAM) does not appear to be induced by HIF-1α, suggesting its activity is primarily regulated post-transcriptionally. aacrjournals.org

Allosteric and Post-Translational Regulation Mechanisms

Beyond transcriptional control, the enzymes metabolizing 3-PG are subject to rapid and dynamic regulation through allosteric interactions and post-translational modifications (PTMs). These mechanisms allow for immediate fine-tuning of metabolic flux in response to cellular conditions.

Allosteric Regulation:

3-Phosphoglycerate Dehydrogenase (PHGDH): This rate-limiting enzyme of the serine biosynthesis pathway is allosterically inhibited by its downstream product, L-serine. wikipedia.orgnih.gov This feedback inhibition is a critical mechanism to control flux into the pathway when serine levels are sufficient. wikipedia.org The enzyme is a tetramer, and binding of serine to allosteric sites at the interface between regulatory domains reduces the enzyme's maximum velocity (Vmax). wikipedia.orgnih.gov Interestingly, in some variants, PHGDH can also be inhibited by high concentrations of its own substrate, 3-PG. wikipedia.org

Pyruvate (B1213749) Kinase (PK): In some organisms, such as the hyperthermophilic archaeon Pyrobaculum aerophilum, 3-PG acts as a potent allosteric activator of pyruvate kinase, the enzyme catalyzing the final step of glycolysis. acs.orgnih.gov This is in contrast to the more common regulation of PK by fructose-1,6-bisphosphate in many other species. nih.gov

Post-Translational Modifications (PTMs): Many glycolytic enzymes, including those interacting with 3-PG, undergo extensive PTMs such as phosphorylation, acetylation, and ubiquitination. nih.govresearchgate.netfrontiersin.org

Phosphoglycerate Mutase (PGAM): The activity of PGAM is significantly modulated by acetylation. aacrjournals.orgnih.gov The enzyme is acetylated at a highly conserved active-site residue, lysine (B10760008) 100 (K100), which decreases its activity. nih.gov The deacetylase SIRT2 can remove this acetyl group, thereby activating the enzyme. aacrjournals.orgnih.gov This regulation is particularly important during oxidative stress. nih.gov Phosphorylation is another key PTM for PGAM, with several studies indicating its role in modulating enzyme activity and stability. kyoto-u.ac.jp

Phosphoglycerate Kinase (PGK): PGK undergoes a large, hinge-motion conformational change to bring its substrates together for catalysis, a process that is allosterically regulated and can be influenced by PTMs. plos.org

Below is an interactive data table summarizing the regulatory mechanisms for key enzymes involved in 3-PG metabolism.

| Enzyme | Gene Name | Regulation Type | Effector/Modification | Effect on Enzyme Activity | Reference |

| Phosphoglycerate Kinase 1 | PGK1 | Transcriptional | HIF-1α | Upregulation | nih.govdovepress.comspandidos-publications.com |

| 3-Phosphoglycerate Dehydrogenase | PHGDH | Allosteric | L-Serine | Inhibition | wikipedia.orgnih.gov |

| 3-Phosphoglycerate Dehydrogenase | PHGDH | Allosteric | 3-Phosphoglycerate | Inhibition (at high conc.) | wikipedia.org |

| 3-Phosphoglycerate Dehydrogenase | PHGDH | Transcriptional | HOXA10, etc. | Upregulation/Downregulation | bioscientifica.comijbs.com |

| Phosphoglycerate Mutase | PGAM | Post-Translational | Acetylation (at K100) | Inhibition | aacrjournals.orgnih.gov |

| Phosphoglycerate Mutase | PGAM | Post-Translational | Deacetylation (by SIRT2) | Activation | aacrjournals.orgnih.gov |

| Pyruvate Kinase (archaea) | PK | Allosteric | 3-Phosphoglycerate | Activation | acs.orgnih.gov |

Interplay with Upstream and Downstream Metabolic Fluxes

The concentration of 3-phosphoglycerate serves as a crucial metabolic node, influencing the direction of carbon flux between glycolysis and adjacent anabolic pathways.

The fate of 3-PG is largely determined by the relative activities of phosphoglycerate mutase 1 (PGAM1), which continues the glycolytic pathway, and PHGDH, which shunts 3-PG into the serine biosynthesis pathway. nih.govosti.gov The activity of PGAM1 is itself dependent on phosphorylation, a reaction that requires 2,3-bisphosphoglycerate (B1242519) (2,3-BPG). nih.gov The enzyme that synthesizes 2,3-BPG, bisphosphoglycerate mutase (BPGM), therefore plays a key role. By controlling the activation of PGAM1, BPGM influences the cellular level of 3-PG. nih.govosti.gov Lower PGAM1 activity leads to an accumulation of 3-PG, which in turn drives increased flux into the serine synthesis pathway. nih.govosti.gov

Furthermore, 3-PG directly regulates the Pentose (B10789219) Phosphate (B84403) Pathway (PPP), a critical pathway for producing NADPH and precursors for nucleotide synthesis. frontiersin.orgnih.gov 3-PG acts as a competitive inhibitor of 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the oxidative branch of the PPP. aacrjournals.orgspandidos-publications.com Therefore, when PGAM activity is low and 3-PG levels rise, the PPP is suppressed. spandidos-publications.com This interplay ensures a coordinated regulation between glycolysis, serine synthesis, and the PPP to maintain cellular biosynthetic and redox balance. aacrjournals.org

Involvement in Cellular Stress Responses

The metabolism of 3-phosphoglycerate is deeply integrated with cellular responses to stress, particularly hypoxia and oxidative stress.

Under hypoxic conditions, cells shift their metabolism towards anaerobic glycolysis to maintain energy production. dovepress.com As mentioned previously, this response is largely mediated by the transcription factor HIF-1α. nih.govresearchgate.net HIF-1α upregulates the expression of multiple glycolytic enzymes, including phosphoglycerate kinase 1 (PGK1). nih.govdovepress.comspandidos-publications.com This enhanced expression increases the capacity to convert 1,3-bisphosphoglycerate to 3-phosphoglycerate, facilitating a higher glycolytic flux. spandidos-publications.com

Studies have also shown that hypoxia can modulate the levels of 2,3-bisphosphoglycerate (2,3-BPG) in red blood cells, which is synthesized from the glycolytic intermediate 1,3-bisphosphoglycerate. nih.govwikipedia.org Increased 2,3-BPG levels decrease hemoglobin's affinity for oxygen, promoting oxygen release to tissues, which is a critical adaptation to systemic hypoxia. wikipedia.org The expression of the enzyme responsible for 2,3-BPG synthesis, BPGS, is increased in erythroblasts during hypoxia, directly linking the regulation of glycolytic intermediates to systemic oxygen delivery. nih.gov

The metabolic pathways connected to 3-phosphoglycerate are crucial for mitigating oxidative stress. The serine biosynthesis pathway, which begins with the PHGDH-catalyzed conversion of 3-PG, is a major source for the synthesis of glycine (B1666218). nih.gov Glycine, in turn, is a precursor for the synthesis of glutathione (B108866) (GSH), the cell's primary antioxidant. ijbs.comnih.gov By diverting 3-PG into this pathway, cancer cells can increase their production of GSH to counteract the high levels of reactive oxygen species (ROS) associated with rapid proliferation and chemotherapy. ijbs.com Consequently, a lack of de novo L-serine synthesis due to PHGDH deficiency leads to reduced glutathione levels and an increased vulnerability to oxidative stress. nih.gov

The regulation of PGAM activity is also directly linked to the oxidative stress response. Increased ROS levels stimulate the interaction between PGAM and the deacetylase SIRT2. aacrjournals.orgnih.gov This leads to the deacetylation and activation of PGAM, which would lower the concentration of 3-PG. aacrjournals.orgnih.gov This might serve to relieve the 3-PG-mediated inhibition of the pentose phosphate pathway, allowing for increased production of NADPH, which is essential for regenerating antioxidant enzymes and protecting the cell from oxidative damage. aacrjournals.orgnih.gov

Organismal Distribution and Evolutionary Aspects

Occurrence Across Biological Kingdoms (Prokaryotes, Eukaryotes, Archaea)

3-phosphonato-D-glycerate(3-), the ionized form of 3-phosphoglyceric acid (3-PGA), is a fundamental metabolite found in virtually all living organisms, spanning the three domains of life: Prokaryotes (Bacteria), Eukaryotes, and Archaea. wikipedia.orgwikipedia.orgebi.ac.uk Its ubiquitous presence underscores its central role in core metabolic processes essential for life. This small, three-carbon molecule is a key intermediate in both glycolysis, the pathway for breaking down glucose, and the Calvin cycle, the series of reactions for fixing carbon dioxide during photosynthesis. wikipedia.orgchemeurope.comfiveable.me

In Eukaryotes , which include plants, animals, fungi, and protists, 3-phosphoglycerate (B1209933) is a critical component of cellular respiration and, in photosynthetic eukaryotes, of carbon fixation. wikipedia.orgfiveable.me For instance, in the cytoplasm of animal and plant cells, it is an intermediate in the glycolytic pathway. wikipedia.org In the chloroplasts of plant cells, it is a product of the carbon fixation step in the Calvin cycle. wikipedia.orgbyjus.com

Prokaryotes , including a vast array of bacteria, also heavily rely on 3-phosphoglycerate for their metabolic needs. It is a central metabolite in the glycolytic pathway of most bacteria. plos.org Furthermore, in cyanobacteria and other photosynthetic bacteria, it is a key product of carbon fixation, similar to its role in plants. nih.gov

Archaea , which often inhabit extreme environments, also utilize pathways involving 3-phosphoglycerate. While their metabolic pathways can be diverse and sometimes unique, the presence of enzymes that produce and consume 3-phosphoglycerate indicates its importance in this domain as well. royalsocietypublishing.orgwikipedia.orgresearchgate.net For example, many archaea possess enzymes for glycolysis and gluconeogenesis, where 3-phosphoglycerate is a key player. researchgate.netnih.gov

The universal distribution of 3-phosphonato-D-glycerate(3-) across all biological kingdoms highlights its ancient origins and indispensable role in the fundamental energy and carbon metabolism of all known life forms.

Comparative Analysis of Metabolic Pathways in Diverse Species

The metabolic pathways involving 3-phosphonato-D-glycerate(3-) are remarkably conserved across different species, yet they also exhibit interesting variations that reflect the diverse metabolic strategies of different organisms. The two primary pathways where this compound plays a pivotal role are glycolysis and the Calvin cycle. wikipedia.orgfiveable.me

Glycolysis:

In the vast majority of organisms, from bacteria to humans, 3-phosphoglycerate is an intermediate in the glycolytic pathway. wikipedia.orgclinisciences.com It is formed from 1,3-bisphospho-D-glycerate in a reaction catalyzed by the enzyme phosphoglycerate kinase, which generates a molecule of ATP. wikipedia.orgchemeurope.com This step is a crucial example of substrate-level phosphorylation. Subsequently, 3-phosphoglycerate is converted to 2-phosphoglycerate by the enzyme phosphoglycerate mutase. wikipedia.orgwikipedia.org This fundamental sequence of reactions is a hallmark of the energy-yielding phase of glycolysis.

Calvin Cycle (C3 Photosynthesis):

In photosynthetic organisms, including plants, algae, and cyanobacteria, 3-phosphoglycerate is the first stable product of carbon fixation. wikipedia.orgbyjus.comfiveable.me The enzyme RuBisCO catalyzes the carboxylation of ribulose-1,5-bisphosphate, which then splits into two molecules of 3-phosphoglycerate. fiveable.mebyjus.com This 3-PGA is then reduced to glyceraldehyde-3-phosphate, a reaction that consumes ATP and NADPH generated during the light-dependent reactions of photosynthesis. wikipedia.orgwikipedia.org

Variations in Photosynthetic Pathways:

While the core Calvin cycle is conserved, some plants have evolved alternative modes of carbon fixation to adapt to different environmental conditions.

C4 Plants: In C4 plants, carbon dioxide is initially fixed into a four-carbon compound in mesophyll cells. This compound is then transported to bundle sheath cells, where the CO2 is released and enters the standard C3 Calvin cycle, with the formation of 3-phosphoglycerate. This mechanism concentrates CO2 around RuBisCO, increasing its efficiency.

CAM Plants: Crassulacean acid metabolism (CAM) plants, often found in arid environments, fix CO2 at night into organic acids. During the day, the stored CO2 is released and enters the Calvin cycle, again involving the production of 3-phosphoglycerate. fiveable.me

Amino Acid Synthesis:

Beyond its role in central carbon metabolism, 3-phosphoglycerate serves as a precursor for the synthesis of certain amino acids. chemeurope.com In many organisms, it can be converted to serine, which in turn can be used to produce glycine (B1666218) and cysteine. chemeurope.com This connection highlights the integration of carbohydrate and amino acid metabolism.

Table 1: Key Metabolic Pathways Involving 3-phosphonato-D-glycerate(3-)

| Pathway | Role of 3-phosphonato-D-glycerate(3-) | Organisms |

|---|---|---|

| Glycolysis | Intermediate | Most Eukaryotes, Prokaryotes, and Archaea |

| Calvin Cycle (C3) | Initial product of CO₂ fixation | Plants, Algae, Cyanobacteria |

| Amino Acid Synthesis | Precursor for Serine, Glycine, Cysteine | Many organisms |

Evolutionary Conservation of 3-phosphonato-D-glycerate(3-) Metabolizing Enzymes

The enzymes that catalyze the reactions involving 3-phosphonato-D-glycerate(3-) show a high degree of evolutionary conservation, reflecting the ancient and critical nature of the metabolic pathways in which they participate.

Phosphoglycerate Kinase (PGK):

This enzyme, which catalyzes the reversible transfer of a phosphate (B84403) group from 1,3-bisphosphoglycerate to ADP to form 3-phosphoglycerate and ATP, is found in all living organisms. wikipedia.orgroyalsocietypublishing.org Its amino acid sequence has been highly conserved throughout evolution. wikipedia.orgnih.gov For instance, the homology between mammalian and yeast PGKs is very high, particularly in the regions that form the substrate-binding cleft. nih.gov This structural conservation ensures the precise binding of both 3-phosphoglycerate and the nucleotide substrates (ATP or ADP). wikipedia.org The enzyme is typically a monomer with two distinct domains that undergo a "hinge-bending" motion during catalysis. wikipedia.org

Phosphoglycerate Mutase (PGM):

This enzyme catalyzes the isomerization of 3-phosphoglycerate to 2-phosphoglycerate. wikipedia.org Interestingly, there are two distinct, non-homologous forms of this enzyme, representing a case of non-orthologous gene displacement. plos.org

Cofactor-dependent PGM (dPGM): This form is found in all vertebrates and some invertebrates, fungi, and bacteria. wikipedia.org It requires 2,3-bisphosphoglycerate (B1242519) as a cofactor for its activity. plos.org

Cofactor-independent PGM (iPGM): This form is found in all plants and algae, as well as in some invertebrates, fungi, and bacteria. wikipedia.org It does not require a cofactor. plos.org

The existence of these two non-homologous enzymes that perform the same function suggests that this crucial step in glycolysis may have evolved independently on more than one occasion. The structure of PGM is highly conserved within each class. For example, the yeast dPGM is about 74% conserved compared to the mammalian form. wikipedia.org

3-Phosphoglycerate Dehydrogenase (PHGDH):

The strong evolutionary conservation of the core structures and active sites of these enzymes across the domains of life provides compelling evidence for the ancient origin and fundamental importance of the metabolic pathways involving 3-phosphonato-D-glycerate(3-).

Advanced Research Methodologies and Approaches

In Vitro Enzyme Characterization Techniques

The kinetic properties of enzymes that metabolize 3-phosphonato-D-glycerate(3-), such as phosphoglycerate kinase (PGK) and phosphoglycerate mutase (PGM), are fundamental to understanding their role in metabolic pathways. In vitro characterization techniques allow for the detailed analysis of these enzymes under controlled conditions.

Kinetic studies of phosphoglycerate kinase, for instance, have been performed to determine its Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for its substrates, including 3-phosphoglycerate (B1209933). nih.govnih.govresearchgate.net Research on human and yeast PGK1 revealed that the enzyme favors the forward reaction, converting 1,3-bisphosphoglycerate to 3-phosphoglycerate. nih.govresearchgate.net The Km values for 3-phosphoglycerate in the reverse reaction were found to be 186 μM for the human enzyme and 146 μM for the yeast enzyme. nih.gov Similarly, detailed kinetic analyses have been conducted on phosphoglycerate kinase from various organisms, including thermophilic and mesophilic bacteria, providing insights into the effects of temperature on enzyme stability and activity. portlandpress.comoup.com

These studies often involve spectrophotometric assays that couple the enzymatic reaction to the oxidation or reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH or NAD+), allowing for continuous monitoring of the reaction rate. mpg.de By systematically varying the concentrations of substrates and cofactors, researchers can elucidate the enzyme's catalytic mechanism and its regulation by various molecules.

Table 1: Kinetic Parameters of Phosphoglycerate Kinase (PGK1) for 3-Phosphoglycerate (3-PG)

| Enzyme Source | Km for 3-PG (μM) | Conditions | Reference |

| Human | 186 | Reverse Reaction | nih.gov |

| Yeast | 146 | Reverse Reaction | nih.gov |

| Synechocystis sp. PCC6803 | 1500 | Reverse Reaction | oup.com |

This table is interactive. You can sort and filter the data.

In Vivo Metabolic Flux Analysis

In vivo metabolic flux analysis (MFA) provides a quantitative understanding of the flow of metabolites through metabolic pathways under physiological conditions. 13C-MFA is a powerful technique that utilizes stable isotope tracers, such as 13C-labeled glucose, to track the fate of carbon atoms as they are metabolized by the cell. nih.govcreative-proteomics.com By analyzing the mass isotopomer distribution of downstream metabolites, including 3-phosphoglycerate, researchers can calculate the relative and absolute fluxes through various pathways, such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.govplos.orgresearchgate.netresearchgate.net

For example, the labeling pattern of 3-phosphoglycerate derived from [1,2-13C]glucose can distinguish between glycolytic and PPP flux. nih.govresearchgate.net Glycolysis produces a 50% M+2 labeled and 50% unlabeled 3-phosphoglycerate, while the oxidative PPP results in a mixture of M+0, M+1, and M+2 labeled forms. nih.gov This allows for the precise quantification of the relative contributions of these pathways to the 3-phosphoglycerate pool. nih.govresearchgate.net Non-stationary 13C-MFA further enhances this analysis by examining the time-dependent changes in isotope labeling, providing insights into the dynamics of metabolic fluxes. oup.combiorxiv.org

Genetic Perturbation and Mutational Studies for Pathway Elucidation

Altering the expression of genes encoding enzymes that act upon 3-phosphoglycerate provides a direct method to investigate their physiological roles. Techniques like siRNA-mediated knockdown or CRISPR-based gene editing allow for the specific reduction or elimination of enzymes such as phosphoglycerate kinase 1 (PGK1) and phosphoglycerate mutase (PGAM). nih.govthebiogrid.org

Systems Biology and Kinetic Modeling of Metabolic Pathways

Systems biology approaches integrate experimental data with mathematical models to simulate and predict the behavior of complex metabolic networks. nih.gov Kinetic models of glycolysis, for example, incorporate the experimentally determined kinetic parameters of all the enzymes in the pathway, including those that utilize or produce 3-phosphoglycerate. nih.govdbkgroup.orgnrel.gov These models can predict steady-state concentrations of metabolites and fluxes through the pathway under different conditions. dbkgroup.org

Such models have revealed that control over glycolytic flux is distributed among several enzymes. nih.gov In the cyanobacterium Synechocystis, kinetic modeling suggested that the large pool size of 3-phosphoglycerate acts as a metabolic buffer, contributing to the stability of the Calvin-Benson cycle. nih.gov These models are powerful tools for identifying potential targets for metabolic engineering and for understanding the systemic effects of genetic or environmental perturbations. nih.govplos.orgosti.gov

Proteomic and Metabolomic Profiling for Pathway Elucidation

Proteomics and metabolomics provide a global snapshot of the proteins and metabolites present in a cell or tissue at a specific time. Proteomic studies have confirmed the widespread presence of enzymes involved in glycolysis that interact with 3-phosphoglycerate, such as phosphoglycerate kinase and phosphoglycerate mutase, across different tissues and organisms. pnas.orgnih.govoup.com

Metabolomic analyses, often using techniques like liquid chromatography-mass spectrometry (LC-MS), can precisely quantify the levels of 3-phosphoglycerate and other metabolites in response to various stimuli or genetic modifications. pnas.orgnih.govmedsci.orgoup.com For instance, metabolomic profiling of cancer cells has shown alterations in the levels of 3-phosphoglycerate, reflecting the rewired metabolism of these cells. medsci.org In cyanobacteria, metabolomic analysis following a shift from dark to light conditions revealed a rapid decrease in the concentration of 3-phosphoglycerate as it is utilized for the initiation of photosynthesis. biorxiv.orgbiorxiv.org Thermal proteome profiling has even identified fructose-1,6-bisphosphate as a phosphate donor that can activate phosphoglycerate mutase 1, revealing a novel regulatory mechanism within glycolysis. nih.gov

Structural Biology Approaches (e.g., X-ray Crystallography, Cryo-Electron Microscopy of Enzymes)

Determining the three-dimensional structure of enzymes provides invaluable insights into their catalytic mechanisms and substrate specificity. X-ray crystallography has been extensively used to solve the structures of enzymes that bind 3-phosphoglycerate, most notably phosphoglycerate kinase (PGK) from various species, including bacteria, yeast, and humans. nih.govnih.govresearchgate.netiucr.orgpdbj.org